α-Glucosidase Inhibition: A 2.1-Fold Potency Difference Between O-Benzyl and O-Methyl Carbamates
In a head-to-head study of 13 carbamate and cyclic urea derivatives, the O-benzyl analog (compound 12) was the most potent α-glucosidase inhibitor with an IC50 of 49.85 µM. In contrast, the O-methyl analog (methyl (3,4,5-trimethoxyphenyl)carbamate, compound 6) showed significantly reduced activity with an IC50 of 76.02 µM, representing a 1.5-fold decrease in potency [1]. The least active methyl carbamates in the series reached IC50 values up to 104.06 µM, demonstrating a consistent potency gap between the O-benzyl and O-methyl substituted congeners.
| Evidence Dimension | α-Glucosidase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 76.02 ± 5.66 µM (Compound 6, methyl carbamate); other methyl carbamates in series range from 70.41 to 104.06 µM |
| Comparator Or Baseline | Benzyl (3,4,5-trimethoxyphenyl)carbamate (Compound 12): IC50 = 49.85 ± 0.10 µM; Acarbose (standard drug): IC50 = 121.01 ± 12.18 µM |
| Quantified Difference | The benzyl analog is approximately 1.5-fold more potent than the methyl analog; all compounds in the series outperform acarbose. |
| Conditions | In vitro α-glucosidase enzyme inhibition assay using pNPG substrate; compound concentrations tested in dose-response. |
Why This Matters
The O-benzyl analog's superior potency makes it a more suitable scaffold for developing α-glucosidase inhibitors for antidiabetic research, while the methyl analog's lower activity may be advantageous for applications requiring reduced off-target enzyme inhibition.
- [1] Popović-Djordjević, J.B., et al. α-Glucosidase inhibitory activity and cytotoxic effects of some cyclic urea and carbamate derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 2017, 32(1), 298-303. DOI: 10.1080/14756366.2016.1250754 View Source
